1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a versatile small molecule scaffold used primarily in research and development. It is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds and drugs .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antibacterial activities
Mode of Action
Similar compounds have been reported to interact with bacterial cells, leading to their death . The specific interactions and changes caused by this compound remain to be elucidated.
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial cell functions, which could affect various biochemical pathways . The downstream effects of these disruptions would likely include the death of the bacterial cells.
Result of Action
Similar compounds have been reported to have antibacterial activities , suggesting that this compound may also have the ability to kill bacterial cells.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be compared with other similar compounds, such as:
Triazolo[4,3-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocycle with similar applications in research and development.
Trifluoromethyl-substituted triazolo[4,3-a]pyrazine: This compound has a trifluoromethyl group, which can enhance its stability and biological activity
This compound stands out due to its unique combination of structural features, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
3-methyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-13-14-10-9(12-4-7-16(8)10)15-5-2-11-3-6-15/h4,7,11H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBARZSYNBUZLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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